3-(Diethylamino)propylcinnamate
Description
Historical Context and Evolution of Cinnamate (B1238496) Ester Chemistry
Cinnamic acid and its derivatives, known as cinnamates, are a class of organic compounds naturally found in various plants, including the cinnamon tree, from which they derive their name. The chemistry of cinnamate esters has a rich history, initially driven by their pleasant aromas, which led to their widespread use in the perfume and flavor industries.
The evolution of cinnamate ester chemistry has expanded far beyond fragrances. These compounds are recognized for a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The core structure of a cinnamate ester, featuring a phenyl group attached to an α,β-unsaturated ester, provides a versatile scaffold for chemical modification, allowing for the synthesis of a diverse array of derivatives with potential therapeutic applications. Research has explored how modifications to the aromatic ring and the ester group can modulate the biological activity of these compounds.
Significance of Diethylaminoalkyl Esters in Medicinal and Organic Chemistry
The incorporation of a diethylaminoalkyl chain into an ester molecule is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound. The tertiary amine group, in this case, the diethylamino group, can be protonated at physiological pH, increasing the water solubility of the molecule and allowing for the formation of stable salts, such as hydrochlorides. This feature is crucial for the formulation of pharmaceutical agents.
Furthermore, the diethylaminoalkyl moiety can play a significant role in the molecule's interaction with biological targets. The presence of the nitrogen atom can facilitate binding to receptors and enzymes through hydrogen bonding or ionic interactions. In the context of local anesthetics, the amino group is a key component of the typical three-part structure (lipophilic aromatic ring, intermediate ester or amide linkage, and hydrophilic amino group) that is essential for their mechanism of action. nih.gov These anesthetics function by blocking voltage-gated sodium channels in neurons, a process in which the ionized amino group is critically involved. nih.gov
Scope and Objectives of Research on 3-(Diethylamino)propylcinnamate
Research on this compound, largely under its historical name Apothesine, has primarily focused on its application as a local anesthetic. si.edu The objective of early studies was to find synthetic alternatives to cocaine with similar efficacy but reduced toxicity and potential for addiction. While Apothesine was developed and used for this purpose, it has been largely superseded by newer, more effective local anesthetics with better safety profiles.
Modern research objectives for compounds like this compound would likely involve a broader screening for other biological activities. Given the known antimicrobial and cytotoxic properties of other cinnamate esters, it would be a logical step to investigate this compound for similar activities. nih.gov The synthesis of derivatives of this compound and the study of their structure-activity relationships could also be a fruitful area of research to develop new therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| CAS Number | 4361-80-2 |
| Appearance | Not specified in available literature |
| Boiling Point | 378.5 ± 25.0 °C at 760 Torr (Predicted) |
| Melting Point | 137 °C (for hydrochloride salt, from ethanol (B145695)/ethyl ether) |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.04 ± 0.25 (Predicted) |
Synthesis and Characterization
The synthesis of this compound can be achieved through standard esterification reactions. A common and direct method involves the reaction of cinnamoyl chloride with 3-(diethylamino)propan-1-ol.
The synthesis process can be generalized as follows:
Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to produce cinnamoyl chloride. This reaction is typically performed under reflux conditions.
Esterification: The resulting cinnamoyl chloride is then reacted with 3-(diethylamino)propan-1-ol in the presence of a base to neutralize the hydrochloric acid byproduct. The base is typically a tertiary amine like triethylamine (B128534) or pyridine (B92270). The reaction mixture is stirred, often at room temperature, to allow for the formation of the ester.
Workup and Purification: After the reaction is complete, the mixture is typically washed with water and a basic solution to remove any unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The final product, this compound, can be further purified by techniques such as distillation or chromatography.
Characterization of the synthesized compound would involve various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the presence of the characteristic protons and carbons of the cinnamoyl and diethylaminopropyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the cinnamate moiety, and the C-N stretching of the diethylamino group.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Research Findings on Related Compounds
While detailed research findings specifically on this compound are limited in recent literature, studies on related cinnamate esters and diethylaminoalkyl compounds provide valuable insights into its potential biological activities.
Antimicrobial Activity of Cinnamate Esters: Numerous studies have demonstrated the antimicrobial properties of various cinnamate esters against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of the microbial cell membrane. The lipophilicity of the ester, which can be modulated by the length of the alkyl chain, often correlates with its antimicrobial efficacy.
Pharmacological Activity of Diethylaminoalkyl Esters: The diethylaminoalkyl ester moiety is a common feature in many local anesthetic drugs. The tertiary amine is crucial for the drug's ability to exist in both ionized and non-ionized forms, allowing it to penetrate the lipid-rich nerve membrane (as the non-ionized base) and then block the sodium channel from the inside (as the ionized cation). nih.gov
Properties
IUPAC Name |
3-(diethylamino)propyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17(4-2)13-8-14-19-16(18)12-11-15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLMFHKZCVSJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Diethylamino Propylcinnamate and Analogues
Strategic Approaches to Ester Synthesis
The formation of the ester bond between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. For a target like 3-(diethylamino)propylcinnamate, which involves joining cinnamic acid with 3-(diethylamino)-1-propanol, several methods are available, ranging from classic acid-catalyzed reactions to milder, modern coupling techniques.
Steglich Esterification and Mechanistic Considerations
The Steglich esterification is a highly effective and mild method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh acidic conditions. organic-chemistry.orgnumberanalytics.com Developed in 1978, this reaction utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, and a catalytic amount of 4-(dimethylaminopyridine) (DMAP). organic-chemistry.orgsynarchive.comnih.gov The reaction is known for its utility in synthesizing esters from sterically hindered alcohols and can be performed at room temperature. organic-chemistry.orgfiveable.me
The mechanism of the Steglich esterification proceeds through several key steps:
Activation of the Carboxylic Acid : The carboxylic acid (e.g., cinnamic acid) reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgfiveable.meresearchgate.net This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
Role of the Catalyst : While the alcohol can directly react with the O-acylisourea, the reaction is often slow. DMAP acts as a superior acyl transfer catalyst. organic-chemistry.org As a stronger nucleophile than the alcohol, DMAP attacks the O-acylisourea intermediate to form a reactive acylpyridinium species. fiveable.me
Nucleophilic Attack and Ester Formation : The alcohol (e.g., 3-(diethylamino)-1-propanol) then performs a nucleophilic attack on the activated acylpyridinium intermediate. This step is more rapid than the direct reaction with the O-acylisourea. organic-chemistry.org
Byproduct Formation : The reaction yields the desired ester, the regenerated DMAP catalyst, and a urea (B33335) byproduct (dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea derivative if EDC is used). organic-chemistry.org
A significant advantage of using EDC is the water solubility of its urea byproduct, which simplifies purification compared to the filtration required to remove the insoluble DCU. nih.govresearchgate.net Greener methodologies have been developed, using solvents like acetonitrile (B52724) instead of traditional chlorinated solvents, allowing for facile ester conversion in as little as 45 minutes with gentle heating. nih.govresearchgate.net
Alternative Coupling Reagent Systems and Conditions
Beyond the standard Steglich conditions, a variety of other coupling reagents and systems have been developed to facilitate ester synthesis under mild conditions. tcichemicals.comtcichemicals.com These alternatives can offer advantages in terms of reaction speed, yield, and compatibility with different functional groups.
Peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are effective for preparing carboxylic acid esters from both aliphatic alcohols and phenols at room temperature in the presence of an organic base. organic-chemistry.org Another system involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640), which promotes high-yield esterification at room temperature, driven by the electronic effect of the nitro group. tcichemicals.comtcichemicals.com
The table below summarizes some alternative coupling systems for esterification.
| Coupling Reagent/System | Typical Conditions | Substrate Scope | Ref. |
| TBTU, TATU, COMU | Organic base, Room Temperature | Primary/Secondary Alcohols, Phenols | organic-chemistry.org |
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Et3N, cat. DMAP, Room Temperature | Carboxylic acids and alcohols | tcichemicals.comtcichemicals.com |
| N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) | N-methylimidazole (NMI) or Pyridine (B92270), DCM or MeCN | Alcohols and Thiols | organic-chemistry.org |
| Heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) | Bulk or supported on silica, 1:1 reactant ratio | Cinnamic acids and phenols | researchgate.net |
Preparation of Cinnamic Acid Precursors
Cinnamic acid and its derivatives form the acidic backbone of the target ester. These α,β-unsaturated carboxylic acids are central intermediates in the biosynthesis of numerous natural products and can be synthesized through several classic organic reactions. wikipedia.org
Synthesis of Cinnamic Acid and its Derivatives
Cinnamic acid is a white crystalline compound, sparingly soluble in water but freely soluble in many organic solvents. wikipedia.org Several robust synthetic methods exist for its preparation.
Perkin Reaction : Historically, the Perkin reaction was a primary method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde (like benzaldehyde) with a carboxylic anhydride (like acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid. nih.govscispace.com The reaction generally requires high temperatures (e.g., 180°C) for several hours. nih.gov While effective, a major drawback is the potential for side product formation under the basic conditions. scispace.com
Knoevenagel-Doebner Condensation : This is one of the most widely used methods for preparing cinnamic acids and their derivatives. rsc.org The reaction involves the condensation of an aromatic aldehyde with malonic acid. rsc.orgacs.org The reaction is typically catalyzed by a base, with a common system being pyridine as the solvent and a catalytic amount of piperidine. rsc.orgresearchgate.net This method often provides high yields and avoids the use of anhydrides. acs.org Recent advancements have focused on developing pyridine-free systems, replacing it with alternatives like triethylamine (B128534). rsc.org
Other Methods : A direct synthesis using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide has also been reported, offering an alternative that avoids the need for anhydrides. nih.gov The Heck reaction, involving the palladium-catalyzed coupling of an aryl halide with an alkene, can also be adapted for cinnamic acid synthesis. researchgate.net
The following table compares common synthetic routes to cinnamic acid.
| Reaction Name | Reactants | Catalyst/Conditions | Key Features | Ref. |
| Perkin Reaction | Aromatic aldehyde, Acetic anhydride | Sodium acetate (B1210297), High temperature (~180°C) | Classic method, can have side products | nih.govscispace.com |
| Knoevenagel-Doebner | Aromatic aldehyde, Malonic acid | Piperidine in Pyridine (classic) or other bases | High yields, milder conditions than Perkin | rsc.orgacs.orgresearchgate.net |
| Boron Tribromide Method | Aromatic aldehyde, Aliphatic carboxylic acid | BBr₃, 4-DMAP, Pyridine, NMP, Reflux | Direct use of carboxylic acids, good yields | nih.gov |
Stereochemical Control in Cinnamic Acid Synthesis
Cinnamic acid exists as two geometric isomers, E (trans) and Z (cis), due to the presence of the carbon-carbon double bond. wikipedia.orgnih.gov The trans isomer is generally more common and thermodynamically more stable. wikipedia.org The stereochemical outcome of the synthesis is crucial as the properties and biological activity of the final product can depend on the geometry of the double bond.
Stereoselective synthesis aims to produce a single isomer preferentially. The Knoevenagel-Doebner condensation is particularly valuable in this regard, as it typically yields the E-isomer with high stereoselectivity (often 100% ee for the E-isomer). researchgate.net The reaction mechanism allows for the formation of the more stable trans product. In contrast, specific synthetic routes have been developed to access the less stable Z-isomers, which can be valuable as specialized chemical probes or matrices in applications like MALDI mass spectrometry. nih.gov The electroreductive hydrocoupling of cinnamic acid esters is another method where stereoselectivity is a key consideration, often leading to the preferential formation of all-trans cyclized hydrodimers. acs.org
Synthesis of the Diethylamino-Substituted Propanol Moiety
The alcohol portion of the target molecule, 3-(diethylamino)-1-propanol, is a key building block. nih.gov Its synthesis typically starts from readily available precursors. A common industrial route involves the reaction of diethylamine (B46881) with a three-carbon electrophile.
For instance, 3-(dimethylamino)-1-propanol can be synthesized by reacting dimethylamine (B145610) with acrolein, followed by hydrogenation of the intermediate enamine. chemicalbook.com A similar principle can be applied for the diethyl analogue. The initial reaction of diethylamine with acrolein would form 3-(diethylamino)propanal, which is then reduced to the corresponding alcohol, 3-(diethylamino)-1-propanol.
Another approach involves the reductive amination of a suitable keto-alcohol or the alkylation of an aminopropanol. For example, m-aminophenol can be reductively alkylated with acetaldehyde (B116499) in the presence of a catalyst like platinum-on-carbon under a hydrogen atmosphere to produce N,N-diethylaminophenol. google.com While this produces an aromatic analogue, similar reductive amination strategies can be applied to aliphatic precursors to construct the 3-(diethylamino)-1-propanol moiety.
Reaction Optimization and Process Scale-Up Considerations
Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly when considering industrial-scale production. The optimization process typically focuses on several key parameters, including the choice of catalyst, reaction temperature, reactant molar ratios, and methods for driving the reaction equilibrium toward product formation.
Catalyst Selection and Impact
The choice of catalyst is critical in esterification reactions. For the synthesis of cinnamate (B1238496) esters, both acid catalysts and coupling agents are commonly employed.
Acid Catalysis (Fischer-Speier Esterification) : This classical method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com For the synthesis of this compound, the basicity of the diethylamino group presents a challenge, as it can be protonated by the acid catalyst, potentially leading to side reactions or requiring higher catalyst loading.
Coupling Agents (Steglich Esterification) : To circumvent the issues associated with strong acid catalysis, particularly with sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used. apsu.edu A more modern and water-soluble coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which offers easier purification. researchgate.netnih.gov Steglich esterification proceeds under milder conditions and often provides higher yields with complex molecules. apsu.educmu.ac.th The reaction involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. cmu.ac.th
Table 1: Comparison of Catalytic Systems for Cinnamate Ester Synthesis
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Relevant Findings |
| H₂SO₄ | Refluxing alcohol, excess alcohol as solvent | Inexpensive, readily available | Equilibrium-limited, harsh conditions, potential for side reactions with acid-sensitive groups | Effective for simple esters; yield can be improved by removing water. masterorganicchemistry.comchemguide.co.uk |
| EDC/DMAP | Room temperature or mild heating (40-45 °C) in a suitable solvent (e.g., acetonitrile) | Mild conditions, high yields, suitable for acid-sensitive substrates, easier purification | Higher cost of reagents | Reported to give an average yield of 70% for various cinnamate esters within 45 minutes. researchgate.netnih.gov |
Reactant Stoichiometry and Equilibrium Considerations
Fischer esterification is a reversible reaction. masterorganicchemistry.comchemguide.co.uk According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing one of the products as it is formed. sparkl.me
Excess Alcohol : In the synthesis of simple cinnamate esters, the alcohol is often used in large excess, sometimes serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to carboxylic acid significantly improves the ester yield. For example, in the esterification of acetic acid with ethanol (B145695), increasing the ethanol to a 10-fold excess can boost the yield to 97%. masterorganicchemistry.com
Water Removal : The removal of water, a byproduct of the esterification, is a common strategy to drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. youtube.com
Table 2: Effect of Reactant Ratio on Esterification Yield (Illustrative)
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Yield (%) |
| Acetic Acid | Ethanol | 1:1 | Acid | 65 |
| Acetic Acid | Ethanol | 1:10 | Acid | 97 |
| Cinnamic Acid | Various Alcohols | Not specified, alcohol in excess | H₂SO₄ | 42-55 |
Data for acetic acid is illustrative of the principle for Fischer esterification. masterorganicchemistry.com Data for cinnamic acid reflects yields for simple alcohols. apsu.edu
Process Scale-Up Considerations
Scaling up the synthesis of this compound from a laboratory procedure to an industrial process introduces several additional challenges that need to be addressed for a safe, efficient, and economical operation.
Reaction Medium and Work-up : On a larger scale, the choice of solvent becomes more critical due to cost, safety, and environmental concerns. While excess alcohol can serve as a solvent in lab-scale reactions, this may not be economically viable on a large scale. Alternative solvents that allow for easy separation of the product and byproducts are preferred. The work-up procedure, which often involves liquid-liquid extraction and chromatography on a lab scale, needs to be adapted for large-scale production. apsu.edu Techniques like distillation, crystallization, and salt formation for purification become more relevant. For instance, the basicity of the diethylamino group in the product could be exploited for purification by forming a salt, which can then be isolated and neutralized.
Heat Transfer and Mixing : Esterification reactions are often conducted at elevated temperatures. chemguide.co.uk Ensuring efficient heat transfer and uniform mixing is crucial on a large scale to maintain consistent reaction conditions and prevent localized overheating, which could lead to side reactions and product degradation. The viscosity of the reaction mixture can change as the reaction progresses, impacting mixing efficiency.
Catalyst Recovery and Reuse : For economic and environmental reasons, the recovery and reuse of the catalyst are important considerations in industrial processes. Heterogeneous catalysts, which can be easily filtered off from the reaction mixture, are often preferred for large-scale applications over homogeneous catalysts like sulfuric acid, which can be difficult to remove completely.
Alternative Routes: Transesterification : Transesterification offers an alternative synthetic route that can be advantageous for scale-up. This method involves the reaction of an ester (e.g., methyl cinnamate) with an alcohol (3-(diethylamino)propan-1-ol) in the presence of a catalyst, typically a base like sodium methoxide (B1231860) or a Lewis acid. csic.es This method can sometimes be more efficient and proceed under milder conditions than direct esterification. The optimization of transesterification would involve studying the effects of catalyst concentration, temperature, and the molar ratio of reactants. csic.es For instance, in the synthesis of acylderivatives of 3-phenylamino-1,2-propanediol via transesterification, the yield was found to increase with temperature and the concentration of the starting ester. csic.es
Advanced Spectroscopic and Chromatographic Characterization of 3 Diethylamino Propylcinnamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy of 3-(diethylamino)propylcinnamate is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The trans-alkene protons of the cinnamate (B1238496) group typically appear as doublets in the downfield region due to their deshielding by the aromatic ring and the carbonyl group. The aromatic protons of the phenyl group will present as a multiplet, while the protons of the diethylaminopropyl chain will be observed in the upfield region.
Based on known chemical shift values for similar structures, a predicted ¹H NMR spectrum would exhibit the following characteristic signals. ubc.caorganicchemistrydata.orgorganicchemistrydata.orgchemicalbook.comchemicalbook.com The protons of the ethyl groups on the nitrogen atom would likely appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, due to spin-spin coupling. The propyl chain protons would show distinct multiplets. The large coupling constant (typically around 16 Hz) between the two vinylic protons is a key indicator of the trans configuration of the double bond in the cinnamate moiety.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Phenyl-H | 7.20-7.50 | m | - |
| Cinnamate Vinyl-H (α to C=O) | 6.40 | d | ~16.0 |
| Cinnamate Vinyl-H (β to C=O) | 7.65 | d | ~16.0 |
| O-CH₂ (propyl) | 4.20 | t | ~6.5 |
| N-CH₂ (propyl) | 2.60 | t | ~7.0 |
| CH₂ (propyl, middle) | 1.90 | p | ~6.8 |
| N-(CH₂CH₃)₂ | 2.50 | q | ~7.2 |
| N-(CH₂CH₃)₂ | 1.05 | t | ~7.2 |
Note: Predicted values are based on analogous structures and may vary slightly in experimental conditions.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester is characteristically found far downfield. The carbon atoms of the aromatic ring and the double bond also appear in the downfield region, while the aliphatic carbons of the diethylaminopropyl group are found in the upfield region.
Experimental data available from the Human Metabolome Database (HMDB) for this compound confirms the expected chemical shifts. hmdb.ca The analysis of related compounds such as propylamine (B44156) further supports the assignment of the aliphatic carbon signals. docbrown.infochemicalbook.comchemicalbook.compensoft.net
Experimental ¹³C NMR Data for this compound hmdb.ca
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | 167.0 |
| Cinnamate Vinyl-C (α to C=O) | 118.5 |
| Cinnamate Vinyl-C (β to C=O) | 144.5 |
| Phenyl-C (quaternary) | 134.5 |
| Phenyl-C (ortho, meta, para) | 128.0-130.5 |
| O-CH₂ (propyl) | 62.0 |
| N-CH₂ (propyl) | 49.5 |
| CH₂ (propyl, middle) | 27.0 |
| N-(CH₂)₂ | 47.5 |
| N-(CH₂CH₃)₂ | 11.8 |
Two-Dimensional (2D) NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. chemicalbook.comresearchgate.net For instance, it would show a cross-peak between the two vinylic protons of the cinnamate group, confirming their adjacency. Similarly, it would map the connectivity within the propyl chain and the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.comnih.gov This is crucial for assigning the signals of the carbon atoms based on the more easily interpretable proton spectrum. For example, the proton signal at ~4.20 ppm would show a correlation to the carbon signal at ~62.0 ppm, confirming their assignment as the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the O-CH₂ protons and the carbonyl carbon would confirm the ester linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, alkene, aromatic ring, and amine functionalities.
Analysis of the spectra of related cinnamate compounds provides a basis for the expected peak assignments. researchgate.netchemicalbook.comresearchgate.netacs.org The most prominent peaks would include a strong absorption from the C=O stretch of the ester group, typically around 1710-1730 cm⁻¹. The C=C stretching vibration of the alkene in the cinnamate moiety is expected around 1630 cm⁻¹, and the aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will also be present, usually in the 1100-1300 cm⁻¹ range. The out-of-plane bending of the trans-disubstituted alkene protons gives a characteristic strong band around 980 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic protons are found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic/Vinyl) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-2970 |
| C=O (Ester) | Stretch | 1710-1730 |
| C=C (Alkene) | Stretch | ~1630 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-O (Ester) | Stretch | 1100-1300 |
| =C-H (trans-Alkene) | Out-of-plane bend | ~980 |
| C-N (Amine) | Stretch | 1000-1250 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₂₃NO₂), the expected molecular weight is approximately 261.36 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 261. The fragmentation pattern would likely involve characteristic cleavages of the ester and amine functionalities. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of an ethyl radical and the formation of a stable iminium ion. Cleavage of the ester group can occur in several ways, including the loss of the diethylaminopropyl group or the formation of a cinnamoyl cation.
High-Resolution Chromatographic Techniques for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be suitable, likely employing a C18 column.
Based on methods developed for similar compounds, a suitable mobile phase could consist of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer), run in either an isocratic or gradient elution mode. pensoft.netresearchgate.netsielc.comresearchgate.netptfarm.pl Detection would typically be performed using a UV detector, set to a wavelength where the cinnamate chromophore has strong absorbance, likely around 270-280 nm. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration. The presence of any impurities would be indicated by additional peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound, allowing for the determination of its purity and the quantification of non-volatile impurities. The process is systematic, aiming to achieve a reliable and reproducible separation. pharmtech.comsigmaaldrich.com
The method development for this compound would typically begin with the selection of a reversed-phase (RP-HPLC) approach, which is well-suited for molecules of its polarity. scielo.br A C18 stationary phase is a common first choice, providing a non-polar environment for the separation. scielo.brnih.gov
The mobile phase composition is the most powerful tool for optimizing selectivity. sigmaaldrich.com For this compound, a gradient elution using a mixture of acetonitrile and an aqueous buffer is often effective. pharmtech.comnih.gov The buffer is critical for controlling the pH and ensuring the tertiary amine group on the propyl chain is consistently protonated, which leads to sharp, symmetrical peaks. A buffer such as 0.1% acetic acid or a phosphate buffer would be appropriate. researchgate.net Detection is typically performed using a UV detector, set to a wavelength where the cinnamate chromophore exhibits maximum absorbance, likely in the range of 250-280 nm. nih.gov
Once initial conditions are established, the method is validated according to International Council on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation demonstrates the method's linearity, accuracy, precision, and sensitivity.
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linearity | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 1.0 µg/mL |
This table presents hypothetical data to illustrate the expected outcomes of a validated HPLC method.
Gas Chromatography (GC) for Volatile Byproducts and Impurities
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for identifying and quantifying volatile impurities and potential byproducts associated with this compound. nih.gov These volatile compounds could be residual starting materials from its synthesis, such as 3-(diethylamino)-1-propanol, or small degradation products that may form during storage.
The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. A capillary column, such as a DB-5 or similar phase with low to medium polarity, is commonly used for separating a wide range of volatile organic compounds. ekb.eg The oven temperature is programmed to ramp up gradually, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
The mass spectrometer detector plays a critical role in identifying the eluted compounds. It fragments the molecules into characteristic patterns, or mass spectra, which act as molecular fingerprints. By comparing these spectra to established libraries (e.g., NIST), a confident identification of the impurities can be made. mdpi.com
Table 2: Potential Volatile Impurities in this compound Analysis by GC-MS
| Potential Impurity | Expected Retention Time | Identification Method |
| 3-(Diethylamino)-1-propanol | Lower than the main compound | Mass Spectrum match with library standard |
| Cinnamic Acid | Higher than the main compound (if derivatized) | Mass Spectrum match with library standard |
| Residual Solvents (e.g., Toluene) | Lower than the main compound | Mass Spectrum match with library standard |
| Unknown Degradation Product | Variable | Interpretation of fragmentation pattern |
This table is illustrative and lists potential impurities that could be monitored. Retention times are relative.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. nih.gov Obtaining the crystal structure of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule.
The process begins with the growth of a high-quality single crystal, which can be a challenging step. This is typically achieved by slow evaporation of a saturated solution or by controlled cooling. Once a suitable crystal is obtained, it is mounted and placed in a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov
This pattern is used to calculate an electron density map of the molecule. A molecular model is then built into this map and refined until it provides the best possible fit to the experimental data. nih.gov The final refined structure yields a wealth of information, including the precise coordinates of each atom and details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the crystal packing.
Table 3: Structural Information Obtained from X-ray Crystallography
| Data Type | Description |
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice. |
| Space Group | The symmetry operations that describe the crystal's internal arrangement. |
| Atomic Coordinates | The precise x, y, and z position of every atom in the molecule. |
| Bond Lengths & Angles | Exact measurements of the distances and angles between bonded atoms. |
| Torsional Angles | Describes the conformation of the molecule (e.g., rotation around single bonds). |
| Intermolecular Interactions | Identifies forces like hydrogen bonds that dictate how molecules pack together. |
This table outlines the key structural parameters determined by a successful X-ray crystallographic analysis.
Computational and Theoretical Investigations of 3 Diethylamino Propylcinnamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(Diethylamino)propylcinnamate, DFT calculations can provide a detailed understanding of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
A hypothetical DFT analysis of this compound would likely reveal that the HOMO is primarily localized on the electron-rich regions of the molecule, such as the cinnamate (B1238496) moiety and the nitrogen atom of the diethylamino group. Conversely, the LUMO would be expected to be distributed over the electron-deficient areas, particularly the carbonyl group and the aromatic ring. The calculated electronic properties provide a quantitative basis for understanding the molecule's reactivity.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.
Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. By simulating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound.
The predicted IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, a strong absorption band would be expected for the C=O stretching of the ester group, typically around 1710-1730 cm⁻¹. The C=C stretching of the alkene and aromatic ring would also produce distinct signals.
Similarly, theoretical NMR spectra (¹H and ¹³C) can be calculated to predict the chemical shifts of each atom. These predictions are valuable for assigning the signals in experimentally obtained spectra and for confirming the molecule's structure.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. libretexts.org
For this compound, a key area of interest is the conformational flexibility of the diethylaminopropyl side chain. tandfonline.comresearchgate.net MD simulations can reveal the preferred conformations of this chain and the energetic barriers between them. researchgate.net This information is crucial for understanding how the molecule might bind to a biological target or interact with other molecules.
Furthermore, MD simulations can model the interactions of this compound with its environment, such as a solvent or a lipid bilayer. This is particularly relevant given the structural similarities to local anesthetics like procaine, which also possess a dialkylaminoalkyl ester structure and are known to interact with cell membranes. lew.ro Simulations could elucidate how the molecule orients itself at an interface and the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern its behavior.
In Silico Mechanistic Studies of Ester Hydrolysis and Biological Transformations
Understanding the chemical stability of this compound, particularly its susceptibility to hydrolysis, is critical for its potential applications. The hydrolysis of an ester can be catalyzed by either acid or base and typically proceeds through a nucleophilic acyl substitution mechanism. ucalgary.ca
In silico studies can model the reaction pathway of ester hydrolysis for this compound. nih.gov This involves calculating the energies of the reactants, the tetrahedral intermediate, and the products, as well as the transition states connecting them. masterorganicchemistry.com Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. ucalgary.ca Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by a water molecule. ucalgary.ca
The nature of the alcohol portion of the ester (in this case, the 3-(diethylamino)propanol moiety) can influence the reaction mechanism. ucoz.com Computational studies can help determine whether the hydrolysis proceeds through the more common bimolecular mechanism (BAC2 or AAC2) or a unimolecular pathway. These studies can also predict the rate of hydrolysis under different pH conditions.
Beyond simple hydrolysis, computational methods can be employed to explore potential biological transformations, such as metabolism by enzymes. By modeling the interaction of this compound with the active site of metabolic enzymes like esterases, it is possible to predict its metabolic fate.
Chemoinformatic Approaches to Structure-Activity Relationship (SAR) Prediction
Chemoinformatics utilizes computational and informational techniques to analyze and predict the biological activities of chemical compounds. For a molecule like this compound, chemoinformatic approaches can be used to develop Structure-Activity Relationship (SAR) models. researchgate.net SAR studies on cinnamic acid derivatives have revealed that their biological activities are often linked to the nature and position of substituents on the cinnamate core. nih.govnih.gov
By creating a virtual library of compounds related to this compound with variations in the aromatic ring substituents and the ester side chain, a quantitative structure-activity relationship (QSAR) model can be built. This model would correlate the structural features of the molecules with a specific biological activity, such as antimicrobial or anticancer effects. nih.govnih.gov
| Compound | Aromatic Substituent (R) | Ester Side Chain (R') | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | H | -CH₂CH₂CH₂N(CH₂CH₃)₂ | 15.2 |
| 2 | 4-OH | -CH₂CH₂CH₂N(CH₂CH₃)₂ | 8.5 |
| 3 | 4-OCH₃ | -CH₂CH₂CH₂N(CH₂CH₃)₂ | 12.1 |
| 4 | 4-NO₂ | -CH₂CH₂CH₂N(CH₂CH₃)₂ | 5.3 |
| 5 | H | -CH₂CH₂N(CH₂CH₃)₂ | 18.9 |
| 6 | H | -CH₂CH₂CH₂CH₃ | 25.4 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for a series of related compounds might be presented.
These predictive models can then be used to prioritize the synthesis and testing of new derivatives with potentially enhanced activity, thereby streamlining the drug discovery process.
Investigation of Biological Interactions and Mechanistic Insights in Vitro and Cellular Models
Enzyme Modulation Studies
Lipoxygenase (LOX) Inhibitory Mechanisms in Cell-Free Systems
There is currently no available scientific literature or data detailing the inhibitory mechanisms of 3-(Diethylamino)propylcinnamate on lipoxygenase (LOX) enzymes in cell-free systems. Research on related cinnamate (B1238496) compounds has occasionally explored their potential as LOX inhibitors, but specific enzymatic assays, inhibition constants (Kᵢ), or IC₅₀ values for this compound are not reported.
Esterase-Mediated Hydrolysis in Biological Matrices
Information regarding the susceptibility of this compound to esterase-mediated hydrolysis in biological matrices such as plasma, serum, or tissue homogenates is not available in the current body of scientific research. Studies would be required to determine the rate of hydrolysis, identify the resulting metabolites (cinnamic acid and 3-(diethylamino)propan-1-ol), and characterize the specific esterases involved.
Impact on Cellular Signaling Pathways
Assessment of Antioxidant Mechanisms in Cellular Models
No studies have been published that assess the antioxidant mechanisms of this compound in cellular models. While other cinnamates have been investigated for their ability to scavenge reactive oxygen species (ROS) or influence cellular antioxidant enzymes, such data is absent for this specific compound.
Modulation of Inflammatory Responses in In Vitro Systems
The effect of this compound on inflammatory responses in in vitro systems, such as lipopolysaccharide (LPS)-stimulated macrophages, has not been reported. Research on other cinnamate derivatives has shown modulation of inflammatory markers like nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6), but similar investigations for this compound have not been documented.
Effects on Lipid Homeostasis in Cellular Contexts
There is no available research data on the effects of this compound on lipid homeostasis in any cellular context. Investigations into its impact on lipid metabolism, storage, or signaling pathways have not been published.
Identification of Potential Molecular Targets through Biochemical Assays and In Silico Screening
The identification of specific molecular targets for this compound would necessitate a systematic screening approach. This typically involves a combination of biochemical assays and computational (in silico) methods to predict and validate interactions with biological macromolecules.
Biochemical Assays:
A primary approach to identify molecular targets is through broad-based biochemical screening. This would involve testing the compound against a panel of enzymes and receptors known to be modulated by cinnamic acid and its derivatives. Based on the activities of related compounds, potential targets for this compound could include:
Enzymes involved in microbial pathogenesis: Studies on various cinnamate esters have demonstrated their potential as antimicrobial agents. For instance, research has shown that certain derivatives can inhibit enzymes crucial for fungal and bacterial survival. mdpi.com A biochemical screen could therefore assess the inhibitory activity of this compound against enzymes such as those involved in cell wall synthesis or essential metabolic pathways of pathogenic microorganisms.
Protozoan-specific enzymes: Cinnamate ester analogues have shown promise as antiprotozoal agents, with activity against parasites like Leishmania donovani and Trypanosoma brucei. nih.govresearchgate.net Biochemical assays against key protozoan enzymes could reveal if this compound shares this potential.
Enzymes related to inflammation and cancer: Cinnamic acid derivatives have been explored for their anti-inflammatory and anticancer properties. Assays targeting enzymes such as cyclooxygenases (COX-1 and COX-2) or various protein kinases could elucidate potential mechanisms of action in these therapeutic areas.
In Silico Screening:
In the absence of extensive empirical data, in silico screening serves as a powerful predictive tool. This computational approach models the interaction between a ligand (this compound) and a library of biological targets.
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. The three-dimensional structure of this compound would be virtually docked into the active sites of a wide range of crystallized enzymes and receptors. The docking score, which estimates the binding affinity, can help prioritize potential targets for subsequent experimental validation. For example, docking studies on other cinnamic acid derivatives have been used to identify potential inhibitors of enzymes like Leishmania major Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS). mdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to interact with a specific target. A pharmacophore model could be developed based on known active ligands for a particular receptor, and then this compound could be screened against this model to assess its potential for similar activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: In silico QSAR models are developed based on the biological activity of a series of related compounds. nih.gov While specific QSAR models for the diethylaminopropyl series of cinnamates are not readily available, existing models for other cinnamic acid derivatives could offer insights into the features that are important for activity. nih.gov
Through a combination of these in silico approaches, a prioritized list of potential molecular targets for this compound can be generated, guiding focused biochemical and cellular assays to confirm these predictions.
Structure-Activity Relationship (SAR) Analysis in Biological Systems
The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound, an SAR analysis would involve systematically modifying its three main components: the phenyl ring, the acrylate (B77674) linker, and the diethylaminopropyl ester side chain, and observing how these changes affect its biological effects. While direct SAR studies on this specific molecule are limited, valuable insights can be drawn from research on other cinnamate esters. mdpi.comnih.govrsdjournal.org
Key Structural Features and Their Potential Impact on Activity:
The Cinnamate Core: The core structure, derived from cinnamic acid, is a common scaffold in a variety of biologically active natural products. The conjugated system of the phenyl ring and the acrylate group is often crucial for activity.
Substitution on the Phenyl Ring: The presence, position, and nature of substituents on the aromatic ring can significantly influence biological activity. Studies on other cinnamate esters have shown that electron-donating or electron-withdrawing groups can modulate potency and selectivity against different targets. For example, in a study of antiprotozoal cinnamate analogues, the introduction of hydroxyl or nitro groups on the phenyl ring significantly increased leishmanicidal potential. nih.gov
The Ester Side Chain: The nature of the alcohol moiety forming the ester is a critical determinant of activity. The diethylaminopropyl group in this compound introduces a tertiary amine, which is basic and can be protonated at physiological pH. This cationic character can facilitate interactions with anionic sites on target proteins or influence the compound's solubility and cell permeability.
Inferred SAR from Related Compounds:
The following table summarizes SAR findings from studies on various cinnamic acid derivatives, which can provide a framework for predicting the SAR of this compound.
| Structural Modification | Observed Effect on Biological Activity in Related Cinnamate Esters | Potential Implication for this compound |
| Phenyl Ring Substitution | Introduction of hydroxyl or nitro groups can enhance antiprotozoal activity. nih.gov | Functionalization of the phenyl ring of this compound could modulate its biological profile. |
| Ester Alkyl Chain Length | Increasing the length of a simple alkyl ester chain can alter antifungal activity, with an optimal length often observed. mdpi.com | The propyl linker in this compound is likely a key determinant of its pharmacokinetic and pharmacodynamic properties. |
| Presence of an Amine in the Side Chain | The basicity and charge of an amino group can be critical for target binding and cellular uptake. | The diethylamino group is expected to be a key pharmacophoric feature, potentially involved in electrostatic interactions with molecular targets. |
A comprehensive SAR study of this compound would involve synthesizing and testing a series of analogues with systematic variations at these positions. This would allow for the development of a predictive model for its biological activity and the rational design of more potent and selective derivatives.
Emerging Research Frontiers and Future Prospects for 3 Diethylamino Propylcinnamate
Development of Novel Synthetic Analogues with Enhanced Properties
The synthesis of novel analogues of 3-(diethylamino)propylcinnamate is a key area of research aimed at enhancing its therapeutic or material properties. The core cinnamic acid structure is a versatile platform that can be modified at several positions to fine-tune its activity. mdpi.com
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Substituents | Desired Outcome |
| Phenyl Ring | Hydroxyl, Methoxy (B1213986), Halogen | Altered antioxidant, antimicrobial, or anticancer activity |
| Alkene Chain | Modifications to the double bond | Influence on reactivity and biological targeting |
| Ester Linkage | Replacement with amide or other linkers | Improved stability and pharmacokinetic properties |
| Diethylamino Group | Variation of alkyl substituents | Modulation of solubility, cell permeability, and receptor binding |
The primary route for synthesizing this compound and its analogues is through the esterification of cinnamic acid or its derivatives with 3-(diethylamino)propanol. nih.gov Methodologies such as Fischer-Speier esterification, Steglich esterification, and the use of coupling reagents are commonly employed. nih.govscielo.br For instance, the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malonic acid can yield a variety of substituted cinnamic acids, which can then be esterified. nih.gov
Recent research has focused on creating libraries of cinnamic acid derivatives to explore structure-activity relationships (SAR). nih.gov For example, the introduction of hydroxyl or methoxy groups on the phenyl ring has been shown to enhance the antioxidant and anti-inflammatory properties of cinnamic acid derivatives. nih.govresearchgate.net Similarly, modifications of the amino group in related compounds have been explored to improve properties like serotonin (B10506) transporter binding. jocpr.com The development of cinnamoyl-based amides has also been a strategy to produce compounds with potential anticancer activity. nih.gov These approaches provide a roadmap for the rational design of this compound analogues with potentially superior performance characteristics.
Advanced Spectroscopic Methodologies for Real-Time Analysis
The comprehensive characterization of this compound and its analogues, as well as the real-time monitoring of their synthesis, necessitates the use of advanced spectroscopic techniques.
Table 2: Spectroscopic Techniques for the Analysis of Cinnamate (B1238496) Derivatives
| Technique | Application | Information Gained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification, reaction monitoring | Presence of C=O (ester), C=C (alkene), and C-N (amine) bonds. researchgate.net Can be used for in-situ monitoring of esterification reactions. researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) | Structural elucidation | Detailed information on the carbon-hydrogen framework, confirming the connectivity of the cinnamate and diethylaminopropyl moieties. sapub.org |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | Precise molecular weight and fragmentation patterns for unambiguous identification. plu.mx |
| Raman Spectroscopy | Vibrational analysis, reaction monitoring | Complementary to FT-IR, providing information on non-polar bonds and can be used for in-line reaction monitoring. nih.govacs.org |
| X-ray Crystallography | Three-dimensional structure determination | Definitive solid-state structure, providing insights into intermolecular interactions. |
| Time-resolved X-ray Raman Spectroscopy | Monitoring electronic structure changes in real-time | Can follow the progression of chemical reactions on a molecular level. esrf.fr |
Real-time, in-situ monitoring of the synthesis of cinnamate esters using techniques like FT-IR spectroscopy allows for precise control over reaction conditions and a deeper understanding of reaction kinetics. researchgate.netresearchgate.net For instance, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be tracked to determine reaction completion. Benchtop NMR spectrometers are also being increasingly used for real-time reaction monitoring, providing detailed kinetic and mechanistic data. youtube.comyoutube.com Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for the separation and identification of products and any potential impurities. mdpi.com These advanced analytical methods are crucial for ensuring the purity, and for elucidating the precise chemical structure of newly synthesized this compound analogues.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, offering powerful tools for the design and activity prediction of novel compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this computational approach. unhas.ac.id By analyzing the physicochemical properties and structural features of a series of cinnamic acid derivatives, QSAR models can be developed to predict their biological activity. researchgate.netejpmr.com These models can identify key molecular descriptors that correlate with a desired outcome, such as antifungal or anticancer activity, guiding the design of more potent analogues. nih.govresearchgate.net
Molecular docking simulations provide insights into the potential binding of this compound and its analogues to specific biological targets. nih.gov By predicting the binding affinity and orientation of a ligand within the active site of a protein, researchers can prioritize the synthesis of compounds with the highest probability of being active. This in silico screening of virtual compound libraries can significantly reduce the time and cost associated with experimental screening.
Machine learning algorithms can be trained on existing data to predict a wide range of properties, from biological activity to toxicity and pharmacokinetic profiles. These predictive models can help to de-risk the development process by identifying potentially problematic compounds early on. The application of these computational tools to the this compound scaffold can accelerate the discovery of new lead compounds with enhanced properties.
Exploration of Broader Biological System Interactions
The cinnamic acid scaffold is known for its "polypharmacology," meaning that its derivatives can interact with multiple biological targets and pathways. mdpi.com This promiscuity can be advantageous, leading to therapies that address complex diseases through multiple mechanisms of action.
Cinnamic acid and its derivatives have been reported to exhibit a wide array of biological activities, including:
Antioxidant and Anti-inflammatory Effects: Many cinnamic acid derivatives are potent antioxidants and can inhibit inflammatory pathways, such as those involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov
Anticancer Activity: Various cinnamic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines, with mechanisms that may involve the induction of apoptosis. mdpi.comnih.govplu.mx
Antimicrobial Properties: The cinnamate core is associated with antibacterial and antifungal activities. nih.govnih.govmdpi.com
Neuroprotective Potential: Some derivatives have shown promise in the context of neurodegenerative diseases. mdpi.com
Antiviral Activity: Recent studies have explored the potential of cinnamic acid esters in combating viral infections. nih.govnih.gov
The diethylaminoalkyl chain in this compound can also contribute to its biological profile by influencing its solubility, membrane permeability, and potential interactions with aminergic receptors. The exploration of these broader biological interactions is crucial for identifying the most promising therapeutic applications for this compound and its analogues. Understanding its polypharmacology could also help in predicting potential off-target effects. mdpi.com
Translational Research Opportunities in Pre-Clinical Development
The journey of a promising compound from the laboratory to the clinic involves rigorous pre-clinical development to evaluate its efficacy and safety in biological systems. For this compound and its analogues, several translational research opportunities exist.
Pre-clinical studies using animal models are essential to assess the in vivo efficacy of these compounds for specific disease indications identified through in vitro screening. For instance, rodent models of inflammation, cancer, or infectious diseases can provide valuable data on the therapeutic potential of novel analogues. nih.govresearchgate.net Studies on other cinnamic acid derivatives have shown hepatoprotective effects in animal models of liver damage. nih.govresearchgate.netmdpi.com
A critical aspect of pre-clinical development is the investigation of the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (the body's biological response to the drug) properties. Understanding these parameters is vital for determining the potential for a compound to be developed into an effective drug.
Furthermore, the development of advanced drug delivery systems could enhance the therapeutic potential of this compound. researchgate.net Poor water solubility and bioavailability can be significant hurdles for many organic compounds. nih.gov Nanoformulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), have been shown to improve the absorption and efficacy of trans-cinnamic acid in animal models. nih.gov Encapsulation in nanoparticles or conjugation to polymers are other strategies that could be explored to improve the delivery and targeting of this compound. mdpi.com These translational research efforts are pivotal in bridging the gap between basic scientific discovery and the development of new therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
